2-(Chloromethyl)-2,3-dihydro-1H-indene
Description
Significance of Dihydroindene Scaffolds in Advanced Organic Synthesis
The 2,3-dihydro-1H-indene, commonly known as indane, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. Th wikipedia.orgis structural motif is not merely a synthetic curiosity; it is a recurring theme in a multitude of natural products and pharmacologically active molecules. Th nih.govmdpi.come rigid framework of the indane scaffold provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors.
The versatility of the dihydroindene scaffold has led to its identification as a privileged structure in medicinal chemistry. De nih.govnih.govrivatives of this core are associated with a broad spectrum of biological activities. Fo beilstein-journals.orgr instance, indane-based compounds have been developed as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. A mdpi.comeburon-organics.comprominent example is Donepezil, an indanone-containing drug used for the treatment of Alzheimer's disease. Th nih.gove development of novel dihydroindene derivatives continues to be a vibrant area of research, with recent studies exploring their potential as tubulin polymerization inhibitors for cancer therapy and as anti-inflammatory agents for conditions like colitis.
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| Biological Activity | Therapeutic Area | Example / Reference |
|---|---|---|
| Anticancer | Oncology | Tubulin Polymerisation Inhibition |
| Anti-inflammatory | Immunology | Inhibition of cytokine release |
| Neuroprotective | Neurology | Donepezil for Alzheimer's Disease |
| Antimicrobial | Infectious Disease | General antibacterial/antifungal activity |
| Antioxidant | General Health | Radical scavenging activity |
Strategic Importance of Chloromethyl Functionality in Chemical Transformations
In organic synthesis, the chloromethyl group (–CH₂Cl) is a highly valuable functional handle. It wikipedia.orgs strategic importance lies in its reactivity as an electrophilic alkylating agent. Th chempanda.comnih.gove carbon atom of the chloromethyl group is susceptible to nucleophilic attack, while the chlorine atom is a good leaving group, facilitating substitution reactions. This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds, effectively building more complex molecules from simpler precursors.
This process, known as alkylation, is a cornerstone of organic synthesis. Co oncohemakey.comoncohemakey.commpounds containing a chloromethyl group are versatile reagents used to introduce a methyl group bridge to which other functionalities can be attached. For example, they can react with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This versatility makes chloromethylated compounds, such as 2-(Chloromethyl)-2,3-dihydro-1H-indene, powerful intermediates for creating diverse libraries of new chemical entities for screening and optimization. The introduction of this group into aromatic systems is a well-established transformation known as chloromethylation.
# organicreactions.org### 1.3. Academic and Research Trajectories for this compound
While extensive research has been published on the dihydroindene scaffold in general, specific academic and research trajectories for this compound are still emerging. Its primary role is that of a specialized chemical building block, designed for further elaboration. The inherent reactivity of the chloromethyl group at the 2-position of the indane nucleus dictates its potential applications.
The principal research trajectory for this compound involves its use in nucleophilic substitution reactions to synthesize a variety of 2-substituted indane derivatives. By reacting it with different nucleophiles, researchers can systematically modify the structure and explore how these changes affect the molecule's properties. This approach is fundamental to medicinal chemistry for generating compound libraries to screen for biological activity and to materials science for creating novel organic materials with specific electronic or photophysical properties. For instance, the attachment of chromophores or electroactive groups could lead to new materials for organic electronics, while coupling with pharmacophores could yield new drug candidates. The synthesis of related indene (B144670) derivatives often involves intermediates with reactive handles, highlighting the synthetic utility of compounds like this compound.
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| Property | Value |
|---|---|
| CAS Number | 1260801-96-4 |
| Molecular Formula | C₁₀H₁₁Cl |
| Molecular Weight | 166.65 g/mol |
The strategic placement of the reactive chloromethyl group on the privileged dihydroindene scaffold makes this compound a promising and versatile tool for the advancement of organic synthesis and the discovery of new functional molecules.
Structure
3D Structure
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
2-(chloromethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Cl/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 |
InChI Key |
WDRUXGAWJCQHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCl |
Origin of Product |
United States |
Reactivity and Transformation of 2 Chloromethyl 2,3 Dihydro 1h Indene
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chlorine atom in the chloromethyl group of 2-(chloromethyl)-2,3-dihydro-1H-indene is a good leaving group, making this position susceptible to attack by various nucleophiles. This allows for the introduction of a wide array of functional groups at the 2-position of the dihydroindene ring system.
Common nucleophilic substitution reactions involve the displacement of the chloride ion by amines, azides, and other nucleophiles. For instance, reaction with primary or secondary amines can yield the corresponding 2-(aminomethyl)-2,3-dihydro-1H-indene derivatives. Similarly, treatment with sodium azide (B81097) provides a route to 2-(azidomethyl)-2,3-dihydro-1H-indene, which can be further transformed into other nitrogen-containing functional groups. nih.gov
These substitution reactions are fundamental in the synthesis of more complex molecules and are often employed in the preparation of intermediates for pharmaceuticals and other biologically active compounds. researchgate.netlookchem.com The conditions for these reactions can be tailored based on the nucleophile's reactivity and the desired product.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
| Amine | R₂NH | 2-((dialkylamino)methyl)-2,3-dihydro-1H-indene |
| Azide | NaN₃ | 2-(azidomethyl)-2,3-dihydro-1H-indene |
| Hydroxide | NaOH | (2,3-dihydro-1H-inden-2-yl)methanol |
| Cyanide | NaCN | 2-(2,3-dihydro-1H-inden-2-yl)acetonitrile |
Functional Group Interconversions Involving the Chloromethyl Group
The chloromethyl group serves as a versatile handle for a variety of functional group interconversions. Beyond direct nucleophilic substitution, the chlorine atom can be replaced through processes that lead to the formation of carbon-carbon bonds or other heteroatom-carbon bonds.
For example, the synthesis of (1-(aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol has been reported, showcasing the transformation of a related chloro-derivative. researchgate.netlookchem.com While this example is on a different position of the indene (B144670) ring, the principles of functional group interconversion are applicable. The azide functionality, introduced via nucleophilic substitution, can be readily reduced to a primary amine, providing a key synthetic intermediate.
Cycloaddition and Ring-Forming Reactions Utilizing the Dihydroindene Core
The dihydroindene core of this compound can participate in cycloaddition and other ring-forming reactions, although the chloromethyl substituent may influence the reactivity and regioselectivity of these transformations. The aromatic ring can act as a diene in Diels-Alder reactions under certain conditions, and the five-membered ring can also undergo various transformations.
Research on related 3aH-indene derivatives has shown their participation in [4+2] and [8+2] cycloaddition reactions. rsc.org While not directly involving the 2-(chloromethyl) derivative, these studies highlight the potential of the indene scaffold in constructing complex polycyclic systems. rsc.orguchicago.edu For instance, the reaction of indene with various dienophiles can lead to the formation of quinoline (B57606) derivatives. nih.gov
Catalytic Transformations of this compound and its Derivatives
Catalytic methods offer powerful tools for the selective functionalization of this compound and its derivatives, enabling the formation of complex molecular architectures under mild conditions.
The chloromethyl group can act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds by coupling with organometallic reagents. For example, a related compound, 2-(chloromethyl)-2,1-borazaronaphthalene, has been shown to undergo Suzuki-Miyaura coupling with potassium (hetero)aryl- and alkenyltrifluoroborates to form sp3–sp2 bonds. nih.gov This suggests that this compound could potentially undergo similar transformations with appropriate organoboron reagents.
Table 2: Potential Cross-Coupling Reactions
| Coupling Partner | Catalyst System (Example) | Product Type |
| Arylboronic acid | Pd(PPh₃)₄, base | 2-(arylmethyl)-2,3-dihydro-1H-indene |
| Alkene | Pd(OAc)₂, P(o-tol)₃ | 2-allyl-2,3-dihydro-1H-indene |
| Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-indene |
C-H activation strategies provide a direct method for the functionalization of the dihydroindene core, including the aromatic and aliphatic C-H bonds. While specific examples for this compound are not prevalent, the general principles of C-H activation on indene and its derivatives are well-established. researchgate.netresearchgate.net
For instance, cobalt-catalyzed C-H activation has been used for the synthesis of indene derivatives. nih.gov Rhodium and palladium catalysts have also been employed for sequential C-H functionalization reactions to synthesize highly functionalized 2,3-dihydrobenzofurans, a related heterocyclic system. nih.gov These methodologies could potentially be adapted for the late-stage functionalization of the this compound scaffold.
Electrophilic and Nucleophilic Aromatic Substitution on the Indene Aromatic Ring
The benzene (B151609) ring of the dihydroindene core is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for further modification of the molecule. wikipedia.orgchemistrysteps.com
Electrophilic Aromatic Substitution (SEAr): The aromatic ring of 2,3-dihydro-1H-indene is generally activated towards electrophilic attack. masterorganicchemistry.comuci.edumasterorganicchemistry.com The alkyl portion of the dihydroindene ring is an ortho, para-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the 4- and 6-positions of the indene ring. youtube.com The presence of the 2-(chloromethyl) group may exert a minor electronic effect but is unlikely to change the directing nature of the dihydroindene core.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the indene ring is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. chemistrysteps.comyoutube.comnih.govnih.gov In the absence of such activating groups, SNAr reactions on the aromatic ring of this compound are generally not favored. However, directed nucleophilic aromatic substitution reactions have been reported for ortho-iodobenzamides, suggesting that under specific conditions, substitution on the aromatic ring could be achieved. rsc.org
Derivatization Strategies for the Synthesis of Complex Molecular Architectures
The compound this compound, also known as 2-(chloromethyl)indane, serves as a valuable electrophilic building block in organic synthesis. Its reactivity is primarily centered on the chloromethyl group, where the chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This characteristic allows for the strategic introduction of a wide array of functional groups, paving the way for the construction of more complex molecular architectures and pharmacologically relevant scaffolds. The indane core provides a rigid, bicyclic framework that is present in numerous bioactive compounds, making derivatization at the C2 position a key strategy for developing new chemical entities.
The primary derivatization strategy involves the direct displacement of the chloride ion by various nucleophiles in classic SN2 reactions. The versatility of this approach lies in the vast number of available nucleophiles, each capable of introducing a unique functional handle onto the indane scaffold. These newly introduced groups can then serve as points for further chemical modification, enabling the elongation of carbon chains, the formation of heterocyclic rings, or the attachment of other molecular fragments.
Nucleophilic Substitution with N-Nucleophiles:
A prominent application of 2-(chloromethyl)indane is in the alkylation of nitrogen-containing compounds. Primary and secondary amines, as well as heterocyclic compounds containing nitrogen, can readily displace the chloride to form new carbon-nitrogen bonds. This reaction is fundamental in medicinal chemistry for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. For instance, reaction with a primary amine yields a secondary amine, which can be a key intermediate for a variety of pharmaceutical agents. Similarly, heterocycles like isoindoline-1,3-dione can act as nucleophiles, providing a protected form of a primary amine group after alkylation. researchgate.net
Introduction of Azide Functionality:
One of the most powerful derivatization strategies is the conversion of the chloromethyl group to an azidomethyl group. This is typically achieved through a straightforward nucleophilic substitution reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov The resulting 2-(azidomethyl)-2,3-dihydro-1H-indene is a highly versatile intermediate. The azide group can be readily reduced to a primary amine, providing an alternative route to the aminoindane scaffold which is a crucial intermediate for various therapeutic agents. nih.gov
Furthermore, the azide functionality is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." nih.gov This reaction allows for the efficient and highly regioselective formation of a stable 1,2,3-triazole ring, linking the indane moiety to virtually any molecule that can be functionalized with a terminal alkyne. This strategy is exceptionally useful for creating complex bioconjugates, linking the indane scaffold to peptides, sugars, or other drug molecules.
Carbon-Carbon Bond Formation:
The synthesis of 2-cyanomethyl indane derivatives from halo-indanes represents another important C-C bond-forming derivatization. nih.gov While reactions with 2-bromoindanes are documented, the analogous SN2 reaction with 2-(chloromethyl)indane and a cyanide salt, such as sodium cyanide, provides a direct route to extend the carbon chain by one atom. The resulting nitrile group is a valuable synthetic handle; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various other functional groups, thus significantly expanding the synthetic possibilities. nih.gov
The following table summarizes these key derivatization strategies, providing representative reaction conditions and the resulting product classes.
Table 1: Representative Derivatization Reactions of this compound
| Nucleophile | Reagent Example | Solvent | Product Class | Potential Subsequent Transformations |
|---|---|---|---|---|
| Amine | Primary/Secondary Amine | Acetonitrile (CH₃CN) | 2-(Aminomethyl)indane | Further N-alkylation, acylation |
| Phthalimide | Potassium Phthalimide | DMF | N-((2,3-Dihydro-1H-inden-2-yl)methyl)phthalimide | Hydrolysis to primary amine (Gabriel Synthesis) |
| Azide | Sodium Azide (NaN₃) | DMF | 2-(Azidomethyl)indane | Reduction to amine, 1,3-dipolar cycloadditions |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 2-(2,3-Dihydro-1H-inden-2-yl)acetonitrile | Hydrolysis to acid, reduction to amine |
These strategies highlight the role of this compound as a versatile intermediate. By leveraging its reactivity as an alkylating agent, chemists can efficiently access a diverse range of functionalized indane derivatives, which are crucial for the synthesis of complex molecules in materials science and drug discovery.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Chloromethyl 2,3 Dihydro 1h Indene and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and constitution of 2-(Chloromethyl)-2,3-dihydro-1H-indene.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the this compound structure, distinct signals are expected for the aromatic protons, the aliphatic protons of the indane core, and the chloromethyl group. The four aromatic protons typically appear as a complex multiplet in the downfield region (approx. 7.1-7.3 ppm). The protons on the five-membered ring and the exocyclic chloromethyl group would exhibit chemical shifts based on their proximity to electronegative atoms and aromatic rings. For instance, the methylene (B1212753) protons of a chloromethyl group (-CH₂Cl) in similar scaffolds often resonate as a doublet or singlet around 3.4-3.7 ppm. nih.gov The aliphatic protons of the indane skeleton (at C1, C2, and C3) would produce complex multiplets in the upfield region (approx. 2.0-3.5 ppm), with their specific shifts and coupling constants being highly dependent on the stereochemistry at C2. researchgate.netbg.ac.rs
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The aromatic carbons of the indane ring are expected in the 120-145 ppm region. The aliphatic carbons (C1, C2, C3) would appear further upfield, typically between 30 and 50 ppm. The carbon of the chloromethyl group is anticipated to resonate in the range of 40-50 ppm due to the deshielding effect of the chlorine atom. nih.gov
Detailed analysis of related indane derivatives using two-dimensional NMR techniques has allowed for the complete and unambiguous assignment of all proton and carbon resonances, which serves as a powerful template for the analysis of this compound. researchgate.net
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.1 – 7.3 | 120 – 128 |
| Quaternary Aromatic C | - | 140 – 146 |
| C1-H₂ / C3-H₂ | 2.8 – 3.2 | ~32 – 35 |
| C2-H | ~2.5 – 3.0 | ~40 – 45 |
| -CH₂Cl | 3.5 – 3.7 | ~45 – 50 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural features. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the dihydroindene ring and chloromethyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.gov Aromatic C=C stretching vibrations typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-H bending vibrations (scissoring and rocking) of the methylene groups would be observed in the 1400-1470 cm⁻¹ range. A key diagnostic band would be the C-Cl stretching vibration from the chloromethyl group, which is expected to appear in the fingerprint region, typically between 650 and 800 cm⁻¹. The exact position can confirm the presence of the chloroalkane functionality. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the ring "breathing" mode, often give rise to strong signals in the Raman spectrum. The symmetric C-H stretching and C-Cl stretching vibrations are also typically Raman active. For related indane derivatives, a wealth of infrared-allowed bands have been observed, providing a detailed fingerprint of the molecular structure. mpg.de
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 – 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂-, -CH- | 2850 – 2960 | Medium-Strong |
| C=C Stretch (Aromatic) | Benzene Ring | 1450 – 1600 | Medium-Strong |
| CH₂ Bend (Scissoring) | Aliphatic CH₂ | 1440 – 1470 | Medium |
| C-Cl Stretch | -CH₂Cl | 650 – 800 | Strong |
X-ray Crystallography for Definitive Structural and Stereochemical Assignment
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound can be grown, this technique would provide unequivocal proof of its structure.
The analysis would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. This would definitively confirm the connectivity of the chloromethyl group at the C2 position of the indane core. Furthermore, it would reveal the precise conformation of the five-membered ring, which is typically non-planar and adopts either an "envelope" or "twist" conformation. The crystallographic data would also detail the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as C-H···π or C-H···Cl hydrogen bonds.
Crystallographic analyses of various indane-core derivatives have been crucial in understanding their interaction with biological targets and confirming their stereochemistry, demonstrating the power of this technique for the indane scaffold. nih.govnih.gov
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |
| Bond Lengths & Angles | Definitive measurement of all intramolecular distances and angles. |
| Conformation | Elucidation of the 3D shape of the molecule, including ring puckering. |
| Intermolecular Interactions | Identification of how molecules pack together and interact in the solid state. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₁Cl), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass. A crucial feature would be the presence of the M+2 isotope peak, characteristic of chlorine-containing compounds. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the mass spectrum would show two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. youtube.com
Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecular ion, providing further structural confirmation. The fragmentation of this compound would likely proceed through several key pathways:
Loss of a chlorine radical (•Cl): This would generate a carbocation at m/z 131.1174 (C₁₀H₁₁⁺).
Loss of the chloromethyl radical (•CH₂Cl): This cleavage would result in the formation of the indan-2-yl cation at m/z 117.0704 (C₉H₉⁺).
Loss of hydrogen chloride (HCl): Elimination of HCl could lead to the formation of an indenyl-methyl radical cation at m/z 130.0783 (C₁₀H₁₀⁺•).
Formation of the tropylium (B1234903) ion: Rearrangement of the indanyl moiety after fragmentation can lead to the highly stable tropylium cation (C₇H₇⁺) at m/z 91.0548.
Analysis of fragmentation patterns in similar chlorinated molecules provides a strong basis for predicting these pathways. researchgate.netresearchgate.net
| Ion | Formula | Calculated Exact Mass (m/z) | Proposed Origin |
|---|---|---|---|
| [M]⁺• | C₁₀H₁₁³⁵Cl⁺• | 166.0549 | Molecular Ion |
| [M+2]⁺• | C₁₀H₁₁³⁷Cl⁺• | 168.0520 | Molecular Ion (³⁷Cl Isotope) |
| [M-Cl]⁺ | C₁₀H₁₁⁺ | 131.0861 | Loss of •Cl |
| [M-CH₂Cl]⁺ | C₉H₉⁺ | 117.0704 | Loss of •CH₂Cl |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion |
Computational and Theoretical Studies on 2 Chloromethyl 2,3 Dihydro 1h Indene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For indene (B144670) and its derivatives, DFT calculations can elucidate the electronic structure and predict reactivity. nih.gov These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.
Key aspects of DFT analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other reagents. nih.gov For 2-(Chloromethyl)-2,3-dihydro-1H-indene, the electronegative chlorine atom would be expected to create a region of positive potential on the adjacent carbon and a region of negative potential around itself.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
DFT calculations on related indene structures have been performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to analyze electronic properties and forces. nih.gov Similar methodologies can be applied to this compound to predict its chemical behavior.
Table 1: Predicted Electronic Properties from DFT Calculations Note: This table represents typical data obtained from DFT calculations and is for illustrative purposes.
| Property | Predicted Value / Description | Significance |
|---|---|---|
| HOMO Energy | e.g., -6.5 eV | Relates to electron-donating ability; site of oxidation. |
| LUMO Energy | e.g., -1.2 eV | Relates to electron-accepting ability; site of reduction. |
| HOMO-LUMO Gap | e.g., 5.3 eV | Indicator of chemical stability and reactivity. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable chloromethyl group, MD simulations can provide detailed insights into its conformational landscape and dynamics.
The process involves:
System Setup: A model of the molecule is placed in a simulation box, often with a solvent to mimic solution conditions.
Force Field Application: A force field (a set of empirical energy functions) is used to calculate the forces between atoms.
Integration of Equations of Motion: Newton's equations of motion are solved iteratively to simulate the movement of atoms over a specific period.
MD simulations on indene-related compounds have been performed for up to 100 nanoseconds to explore their binding behavior and stability in complex environments, such as interactions with DNA. nih.gov For this compound, MD simulations can reveal:
Conformational Preferences: The simulation can identify the most stable (lowest energy) conformations of the molecule by sampling its potential energy surface. This includes determining the preferred orientation of the chloromethyl substituent relative to the indene ring.
Dynamic Behavior: It allows for the analysis of molecular motions, such as bond rotations and ring puckering, providing a picture of the molecule's flexibility.
Solvent Effects: By including solvent molecules in the simulation, one can study how the environment influences the conformational equilibrium.
Variables such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the molecule's conformation and the mobility of specific atomic regions, respectively. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Indene Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the physicochemical properties of a series of compounds with their biological activities. entoxsimplified.comnih.gov The underlying principle is that the structure of a molecule determines its properties, and therefore, its activity. entoxsimplified.com For indene derivatives, QSAR studies are instrumental in designing new compounds with desired therapeutic properties, such as anticancer or enzyme inhibitory effects. jddtonline.infoekb.egnih.gov
A typical QSAR study involves several key steps:
Data Set Collection: A series of indene derivatives with experimentally measured biological activities (e.g., IC50 or EC50 values) is compiled. This dataset is divided into a training set for model development and a test set for validation. jddtonline.info
Descriptor Calculation: Molecular descriptors, which are numerical representations of the molecule's properties, are calculated. These can be 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., steric and electronic fields). nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to build a mathematical model that links the descriptors to the biological activity. ekb.eg
Model Validation: The predictive power of the QSAR model is assessed using the test set and statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). jddtonline.infonih.gov
For instance, 3D-QSAR studies on indene N-oxide derivatives have successfully developed statistically reliable models (q² = 0.8820, Pred r² = 0.7063) to understand their structure-activity relationships as PPARγ agonists. jddtonline.info These models provide insights that can help in the design of more potent indene derivatives. jddtonline.infojocpr.com
Table 2: Common Descriptors Used in QSAR Studies of Indene Derivatives
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity |
| Steric | Molecular volume, Surface area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |
| Topological | Connectivity indices | Atomic arrangement and branching |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational chemistry allows for the detailed modeling of reaction pathways and the characterization of transition states (TS). For reactions involving the synthesis or transformation of 2,3-dihydro-1H-indene derivatives, theoretical calculations can elucidate the step-by-step mechanism. researchgate.net
This analysis typically involves:
Locating Stationary Points: The potential energy surface (PES) of the reaction is explored to locate the minimum energy structures of reactants, products, and intermediates, as well as the saddle points corresponding to transition states.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor controlling the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the intended species.
For example, the mechanism of gold(I)-catalyzed synthesis of indene derivatives has been elucidated using a hybrid ONIOM(M08-HX/mixed-basis:PM6) scheme. researchgate.net These calculations revealed a pericyclic transformation involving a jddtonline.infonih.gov-H shift. researchgate.net Similarly, DFT calculations have been used to identify the rate-determining step in the hydroalkylation of ynamides to form indenes. researchgate.net Finding the transition state geometry and performing numerical frequency calculations are key steps in this process. youtube.com
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations can provide predicted NMR and IR spectra that can be compared with experimental data.
NMR Spectroscopy Prediction: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated. Methods like DFT, often using the GIAO (Gauge-Including Atomic Orbital) approach, are employed to predict these parameters. Machine learning and neural network-based approaches are also becoming increasingly accurate for predicting ¹H NMR chemical shifts. nih.gov The predicted patterns for protons in the dihydro-1H-indene core can be complex, and computational analysis helps in their complete assignment. researchgate.netbg.ac.rs
IR Spectroscopy Prediction: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. github.io The calculated harmonic vibrational spectrum can be compared with experimental IR spectra to identify characteristic absorption bands. oup.comresearchgate.net Recent machine learning models have shown significant improvement in predicting IR spectra, even accounting for anharmonic effects. arxiv.orgnih.gov
These computational predictions are valuable for confirming the structure of this compound and understanding its conformational preferences, as different conformers will have distinct spectroscopic signatures.
Role of 2 Chloromethyl 2,3 Dihydro 1h Indene in the Development of Novel Chemical Entities for Research
Building Block for Bridged and Polycyclic Chemical Scaffolds
The rigid, bicyclic structure of the 2,3-dihydro-1H-indene (indane) core makes it an attractive scaffold for the construction of complex, three-dimensional molecules. Polycyclic scaffolds are prevalent in natural products and pharmaceuticals, and developing efficient synthetic routes to these structures is a significant goal in organic chemistry. nih.gov The chloromethyl group at the 2-position of the indane ring serves as a key reactive handle, allowing for its incorporation into larger, more elaborate molecular architectures, including bridged and polycyclic systems.
The primary utility of the chloromethyl group is as an electrophile in alkylation reactions. It can react with a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is central to strategies that build additional rings onto the indane framework. For instance, intramolecular alkylation, where a nucleophilic center is present elsewhere in the molecule, can lead to the formation of bridged or fused ring systems.
Recent synthetic strategies have focused on cascade reactions to build complex indene-based polycyclic compounds efficiently. rsc.orgrsc.org While these examples may not start directly from 2-(chloromethyl)-2,3-dihydro-1H-indene, they highlight the importance of the indene (B144670) skeleton in constructing intricate molecules like hexacyclic spiroindenes. rsc.org The chloromethyl derivative is a prime candidate for similar synthetic designs, where the initial alkylation step sets the stage for subsequent cyclizations.
Table 1: Representative Reactions for Polycyclic Scaffold Synthesis
| Starting Material Class | Reagent/Catalyst | Reaction Type | Resulting Scaffold |
|---|---|---|---|
| Indane with nucleophilic sidechain | Base (e.g., NaH, K₂CO₃) | Intramolecular Alkylation | Bridged or Fused Polycycle |
| Propargylic alcohols and alkenes | FeCl₃ | Cascade Cyclization | Complex Indene-based Polycycles rsc.org |
| Propargyl acetates | Lewis Acid | 1,3-rearrangement/Friedel–Crafts | Polycyclic Bridged Indenes rsc.orgresearchgate.net |
| Indene-dienes | Base | Cyclization | Spirocyclic Indenes rsc.org |
Precursor in the Synthesis of Advanced Organometallic Ligands
Organometallic chemistry relies heavily on the design of ligands that can tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. The indenyl ligand, the benzo-fused analogue of the widely used cyclopentadienyl (B1206354) ligand, is of particular interest. Metal complexes featuring indenyl ligands often exhibit enhanced catalytic activity compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect". nih.gov
This compound can serve as a precursor to substituted indenyl ligands. The synthesis would typically involve two key transformations:
Dehydrogenation: The dihydro-indene (indane) core is first oxidized to form the corresponding indene.
Functionalization/Metallation: The chloromethyl group can be transformed into a variety of other functional groups either before or after the dehydrogenation step. For example, it can be substituted by phosphine (B1218219) groups, which are excellent coordinating agents for many transition metals. Subsequent deprotonation of the five-membered ring of the indene yields the indenyl anion, which can then be coordinated to a metal center.
This approach allows for the creation of ligands with specific steric bulk or electronic properties tethered to the indenyl backbone via the 2-position. These tailored ligands can be used to develop novel catalysts for a range of organic transformations, such as hydroamination or hydroacylation. nih.gov While the field of allene-based ligands is also expanding, the indenyl scaffold remains a cornerstone of organometallic catalyst design. uea.ac.uk
Intermediate in the Creation of Specialized Chemical Probes and Materials
Chemical probes are small molecules designed to selectively interact with biological targets, such as proteins, to elucidate their function. nih.gov The development of these tools is a critical aspect of chemical biology and drug discovery. nih.gov The 2,3-dihydro-1H-indene scaffold has been identified as a "privileged" structure in medicinal chemistry, appearing in a number of biologically active compounds. For example, derivatives of dihydro-1H-indene have been designed as potent tubulin polymerization inhibitors, exhibiting antitumor and anti-angiogenic properties. nih.gov
This compound is an ideal intermediate for synthesizing libraries of such compounds for screening purposes. The reactive chloromethyl group provides a convenient attachment point for a wide range of functional groups and pharmacophores. Through nucleophilic substitution reactions, diverse side chains can be readily introduced at the 2-position of the indane ring. This allows medicinal chemists to systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.
Table 2: Potential Applications of this compound in Probe Synthesis
| Reaction with Nucleophile | Attached Moiety | Potential Application |
|---|---|---|
| Amine (R-NH₂) | Amino group | Introduction of basic centers, linkers |
| Thiol (R-SH) | Thioether | Linkage to peptides, reporter tags |
| Alcohol/Phenol (R-OH) | Ether | Modification of solubility, H-bonding |
| Azide (B81097) (NaN₃) | Azide | "Click" chemistry handle for bioconjugation |
| Carboxylate (R-COO⁻) | Ester | Prodrug strategies, property modulation |
Beyond discrete molecular probes, this compound can also act as a monomer or cross-linking agent in the synthesis of specialized polymers and materials, where the indane unit imparts rigidity and thermal stability.
Contribution to Fundamental Studies in Organic Reaction Design
The study of reaction mechanisms and the development of new synthetic methods form the foundation of modern organic chemistry. Substrates with well-defined structures and specific reactive sites are essential for these investigations. This compound possesses several features that make it a useful tool for such fundamental studies.
The chloromethyl group is attached to a secondary carbon within a five-membered ring, which is fused to a benzene (B151609) ring. This structure allows for the study of:
Stereoselectivity: The rigid indane backbone can influence the stereochemical outcome of reactions occurring at the chloromethyl group or adjacent positions.
Reaction Kinetics: The rate of nucleophilic substitution at the chloromethyl group can be studied to probe electronic and steric effects. Comparisons can be made to simpler systems like benzyl (B1604629) chloride or other alkyl halides to understand the influence of the fused-ring structure.
Radical Reactions: The carbon-chlorine bond can be cleaved homolytically to generate a carbon-centered radical. The stability and reactivity of this radical, constrained within the indane system, can be investigated. mdpi.com
Neighboring Group Participation: The benzene ring could potentially participate in substitution reactions at the chloromethyl group through the formation of a phenonium ion intermediate, influencing both the rate and stereochemistry of the reaction.
By serving as a model substrate, this compound helps chemists to refine their understanding of reaction mechanisms and to design new and more efficient synthetic transformations.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches in 2-(Chloromethyl)-2,3-dihydro-1H-indene Synthesis
The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. Future research into the synthesis of this compound will likely focus on replacing traditional methods that rely on hazardous reagents and volatile organic compounds (VOCs) with more environmentally benign alternatives.
Key areas of development include:
Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are promising techniques for accelerating reaction rates and improving yields, often under solvent-free conditions. mdpi.comresearchgate.net These methods offer more efficient energy transfer compared to conventional heating, leading to shorter reaction times and reduced energy consumption. mdpi.comrasayanjournal.co.in The application of these techniques could streamline the synthesis of this compound and its precursors.
Catalytic Innovations: The development of recyclable, non-toxic catalysts is a cornerstone of green chemistry. Research into solid-supported catalysts or aqueous-phase catalysis could eliminate the need for harsh and corrosive reagents often used in Friedel-Crafts type reactions, which are common in the synthesis of indane frameworks. beilstein-journals.org
The table below outlines potential green chemistry strategies and their benefits for the synthesis of this compound.
| Strategy | Traditional Method | Green Alternative | Key Benefits |
| Solvent | Toluene (B28343), Dichloromethane (VOCs) | 2-MeTHF, CPME, Water, Ionic Liquids | Reduced toxicity, biodegradability, potential for improved yield. semanticscholar.org |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Faster reaction times, reduced energy use, cleaner reaction profiles. mdpi.comresearchgate.net |
| Catalysis | Strong acids (e.g., AlCl3, PPA) | Recyclable solid acids, biocatalysts | Minimized corrosive waste, easier catalyst recovery, milder reaction conditions. mdpi.combeilstein-journals.org |
| Process | Multi-step batch reactions | One-pot, multi-component reactions (MCRs) | Increased atom economy, reduced waste, simplified workup procedures. rasayanjournal.co.in |
Application of Flow Chemistry and Continuous Processing for Scalable Production
For industrial-scale production of this compound, flow chemistry and continuous manufacturing offer significant advantages over traditional batch processing. nih.gov These technologies enable reactions to occur in a continuous stream within a network of tubes and reactors, providing superior control over reaction parameters. ajinomoto.com
Emerging research in this area is expected to focus on:
Enhanced Safety and Control: Many reactions involved in the synthesis of indane derivatives can be highly exothermic or involve hazardous intermediates. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat exchange and precise temperature control, mitigating the risk of thermal runaways. wiley-vch.de This allows for the safe use of reactive reagents and exploration of reaction conditions that would be inaccessible in large batch reactors. ajinomoto.com
Improved Yield and Purity: The precise control over residence time, temperature, and stoichiometry in a flow system often leads to higher yields and selectivities, minimizing the formation of byproducts. ajinomoto.comnih.gov This can simplify downstream purification processes, reducing solvent consumption and waste.
Scalability and Automation: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), rather than increasing the reactor volume. ajinomoto.com This makes the transition from laboratory-scale discovery to large-scale production more seamless. psu.edu Furthermore, the integration of in-line process analytical technology (PAT) allows for real-time monitoring and optimization, leading to more robust and automated manufacturing processes. ajinomoto.com
The transition from batch to continuous processing for the synthesis of this compound could significantly improve economic competitiveness and production efficiency. thechemicalengineer.com
Exploration of Bio-inspired and Biocatalytic Approaches in Dihydroindene Functionalization
Nature provides a vast arsenal (B13267) of enzymes that can catalyze complex chemical transformations with high selectivity and efficiency under mild conditions. The application of biocatalysis in the synthesis and functionalization of the dihydroindene core represents a promising frontier.
Future research will likely investigate:
Enzymatic Dearomatization: Arene dioxygenase enzymes are capable of mediating the dearomatizing dihydroxylation of aromatic molecules. rsc.org Applying such enzymes to a substituted benzene (B151609) precursor could provide a chiral cyclohexadiene-diol intermediate, a versatile starting point for the enantioselective synthesis of functionalized dihydroindene scaffolds. This approach offers a green alternative to traditional methods for installing stereocenters.
Biocatalytic Functionalization: Enzymes such as hydrolases, oxidoreductases, and transferases could be employed for the selective modification of the dihydroindene core or its precursors. For instance, a lipase (B570770) could resolve a racemic mixture of a precursor alcohol, or a halogenase could be used for site-selective halogenation, potentially offering a route to the chloromethyl group under milder conditions than traditional chemical methods.
Bio-inspired Synthesis Design: The structures of many biologically active natural products incorporate features reminiscent of the indane framework. tudublin.ieresearchgate.net Studying the biosynthetic pathways of these molecules can provide inspiration for novel, efficient synthetic strategies for constructing the dihydroindene skeleton.
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The intersection of data science and chemistry is revolutionizing how synthetic routes are designed and optimized. mdpi.com Artificial intelligence (AI) and machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and make predictions that can accelerate the discovery and production of molecules like this compound. preprints.orgpreprints.org
Key research avenues include:
Reaction Condition Optimization: Neural networks can be trained on millions of published reactions to predict optimal conditions, including the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.orgchemintelligence.com This can drastically reduce the number of experiments required to optimize the synthesis of this compound, saving time and resources. mdpi.com
Predictive Synthesis and Retrosynthesis: AI-powered tools can predict the likely outcome of a novel reaction or propose entirely new synthetic routes. nih.govrsc.org For a target molecule, retrosynthesis algorithms can suggest multiple pathways for its creation, allowing chemists to choose the most efficient, cost-effective, or sustainable option. cas.org
Yield Prediction: Deep learning models are being developed to accurately forecast reaction yields, which helps chemists prioritize high-yielding reactions and score different synthetic routes, thereby reducing trial-and-error experimentation. rjptonline.org
| AI/ML Application | Potential Impact on this compound Synthesis |
| Reaction Prediction | Suggests optimal catalysts, solvents, and temperatures for key synthetic steps. chemintelligence.com |
| Retrosynthetic Analysis | Proposes novel and efficient synthetic pathways from available starting materials. cas.org |
| Yield Optimization | Predicts reaction outcomes to prioritize high-yielding conditions, minimizing experimental effort. rjptonline.org |
| Pathway Design | Evaluates multiple routes based on cost, sustainability, and scalability factors. preprints.org |
Discovery of Novel Reactivity Modes for the Chloromethyl Group on the Dihydroindene Core
The chloromethyl group on the this compound molecule is a versatile chemical handle, primarily utilized for nucleophilic substitution reactions to introduce a wide range of functionalities. However, future research is expected to uncover and exploit more novel reactivity patterns, expanding its synthetic utility.
Areas for exploration could include:
Transition Metal-Catalyzed Cross-Coupling: While challenging, the direct use of alkyl chlorides in cross-coupling reactions is an area of active research. Developing catalytic systems (e.g., using nickel or palladium) that can activate the C-Cl bond of the chloromethyl group would enable direct C-C, C-N, and C-O bond formation, providing a more direct route to complex derivatives compared to multi-step sequences.
Radical-Mediated Functionalization: The chloromethyl group can serve as a precursor for radical-based transformations. Atom Transfer Radical Addition (ATRA) or related processes could be used to add the chloromethyl-dihydroindene moiety across double or triple bonds, creating more complex molecular architectures.
C-H Activation of the Methylene (B1212753) Bridge: Beyond the chloromethyl group, modern synthetic methods like C-H activation could be explored to directly functionalize the methylene (-CH2-) groups of the dihydroindene ring. researchgate.net While not directly involving the chloromethyl group, this approach could be used in tandem to create highly substituted indane derivatives with novel substitution patterns. For example, a reaction of indene (B144670) with (chloromethyl)benzene has been previously explored, indicating the potential for related C-H functionalization pathways. researchgate.net
By exploring these advanced synthetic avenues, the full potential of the chloromethyl group as a versatile synthetic linchpin on the dihydroindene scaffold can be realized.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(Chloromethyl)-2,3-dihydro-1H-indene in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosol generation is possible .
- Handling Precautions : Avoid open flames, sparks, or heat sources due to flammability risks (P210 guidelines) .
- Waste Management : Segregate waste into halogenated organic containers and collaborate with certified waste disposal services to ensure compliance with environmental regulations .
- Emergency Measures : For accidental exposure, rinse affected areas with water for 15 minutes and consult a physician immediately, providing the compound’s Safety Data Sheet (SDS) .
Q. How can researchers effectively characterize the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., CDCl) to assign proton environments and carbon backbones. Compare experimental shifts with computational predictions from tools like NIST Chemistry WebBook .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight (C, theoretical 154.06 g/mol) and fragmentation patterns.
- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in aprotic solvents and analyze using synchrotron facilities, as demonstrated for analogous indene derivatives .
Q. What are the established synthesis routes for this compound, and how can purity be optimized?
- Methodological Answer :
- Synthetic Pathways :
- Friedel-Crafts Alkylation : React indene with chloromethyl chloride in the presence of Lewis acids (e.g., AlCl) under anhydrous conditions.
- Reductive Chlorination : Reduce 2-(hydroxymethyl)-2,3-dihydro-1H-indene using thionyl chloride (SOCl) in dichloromethane .
- Purification :
- Use column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted starting materials.
- Verify purity (>98%) via gas chromatography (GC) or HPLC with UV detection .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be applied to predict reaction pathways involving this compound?
- Methodological Answer :
- Reaction Path Search : Utilize density functional theory (DFT) at the B3LYP/6-31G* level to model intermediates and transition states. Tools like Gaussian or ORCA are recommended .
- Kinetic Modeling : Apply microkinetic simulations (e.g., using COMSOL Multiphysics) to predict regioselectivity in electrophilic substitutions .
- Case Study : ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles by 60% in similar chlorinated indene systems .
Q. What strategies are effective in resolving contradictory data regarding the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Controlled Variable Analysis : Isolate variables (e.g., solvent polarity, temperature) using factorial design matrices (2 designs) to identify confounding factors .
- Cross-Validation : Compare experimental NMR/IR data with computed vibrational spectra (e.g., via VEDA software) to detect anomalies in stereochemical assignments .
- Collaborative Workflows : Implement feedback loops where computational teams refine models based on experimental outliers, as seen in indene derivative studies .
Q. What experimental design frameworks (e.g., factorial design) are suitable for optimizing reaction conditions with this compound?
- Methodological Answer :
- Factorial Design : Test factors like catalyst loading (0.5–2.0 mol%), temperature (25–80°C), and reaction time (2–12 hrs) in a 3 matrix to identify optimal conditions via ANOVA .
- Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships between variables and yield.
- Case Study : For analogous indene carbaldehydes, RSM reduced optimization time by 40% compared to one-factor-at-a-time approaches .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) of this compound?
- Methodological Answer :
- Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) and authoritative databases (NIST WebBook) to prioritize validated measurements .
- Experimental Replication : Reproduce measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points).
- Meta-Analysis : Statistically aggregate literature values (mean ± SD) to identify outliers, as demonstrated in CRDC guidelines for chemical engineering datasets .
Tables for Key Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
